(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone
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Overview
Description
(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone: is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring fused with a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a strong base.
Attachment of the Phenylmethanone Group: The final step involves the Friedel-Crafts acylation reaction where the benzodioxin ring is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Contains a pyrrolidine ring instead of a phenylmethanone group.
2-(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,N-trimethyl-2-oxoethanaminium: Contains a trimethylammonium group instead of a phenylmethanone group.
N-(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide: Contains a nitrobenzamide group instead of a phenylmethanone group.
Uniqueness
- The presence of the phenylmethanone group in (7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-12-10-15-16(20-9-8-19-15)11-14(12)17(18)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSWVGEQHOKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C(=O)C3=CC=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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